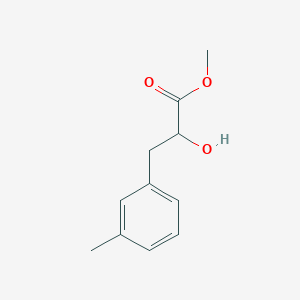
2-Hydroxy-2-(4-quinolyl)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-(quinolin-4-yl)acetic acid is a compound that features a quinoline ring system, which is a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them significant in the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-hydroxy-2-(quinolin-4-yl)acetic acid, can be achieved through various established protocols. Some of the conventional named reactions used for the synthesis of quinoline rings include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods involve different starting materials and reaction conditions, such as the use of aniline and glycerol in the Skraup synthesis or the condensation of ortho-substituted aniline with aldehydes or ketones in the Friedlander synthesis .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(quinolin-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert quinoline derivatives into their corresponding dihydroquinoline forms.
Substitution: Both electrophilic and nucleophilic substitution reactions are common for quinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-hydroxy-2-(quinolin-4-yl)acetic acid can yield quinoline-2,4-dione derivatives, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
2-Hydroxy-2-(quinolin-4-yl)acetic acid has a wide range of scientific research applications due to its biological and pharmacological activities. Some of the key applications include:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antibacterial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and analgesic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-hydroxy-2-(quinolin-4-yl)acetic acid involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to interact with enzymes and receptors, modulating their activity. For example, some quinoline derivatives act as inhibitors of the RNA-dependent RNA polymerase enzyme, which is crucial for the replication of certain viruses . Additionally, quinoline derivatives can interact with the NMDA receptor, influencing neurological functions .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-hydroxy-2-(quinolin-4-yl)acetic acid include:
2-Hydroxyquinoline: Known for its antibacterial and antifungal properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals and has shown antiviral activity.
Quinoline-2,4-dione: Studied for its potential anticancer and anti-inflammatory activities.
Uniqueness
What sets 2-hydroxy-2-(quinolin-4-yl)acetic acid apart from these similar compounds is its unique combination of a quinoline ring with a hydroxyacetic acid moiety. This structure allows it to participate in a broader range of chemical reactions and enhances its potential biological activities .
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-hydroxy-2-quinolin-4-ylacetic acid |
InChI |
InChI=1S/C11H9NO3/c13-10(11(14)15)8-5-6-12-9-4-2-1-3-7(8)9/h1-6,10,13H,(H,14,15) |
InChI Key |
CLERFJBHXLGIEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-1-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-olhydrochloride](/img/structure/B13598178.png)
![[(5-Chlorothiophen-3-yl)methyl]hydrazine](/img/structure/B13598185.png)








![3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoicacid](/img/structure/B13598242.png)

